![molecular formula C12H5Cl3N2OS2 B2718254 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 919701-70-5](/img/structure/B2718254.png)

5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

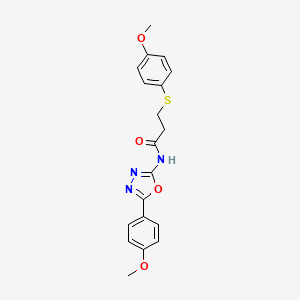

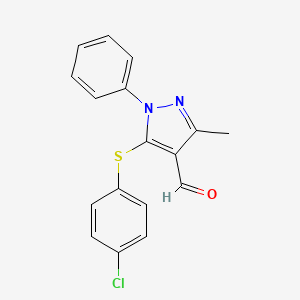

“5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a small molecule organic compound. It is related to the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

Thiazoles, including this compound, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

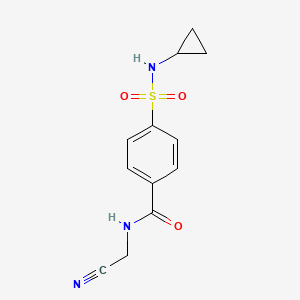

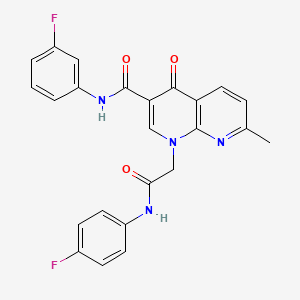

- The compound has been investigated for its anti-inflammatory and analgesic effects. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. Some synthesized derivatives of this compound have shown significant anti-inflammatory and analgesic activities .

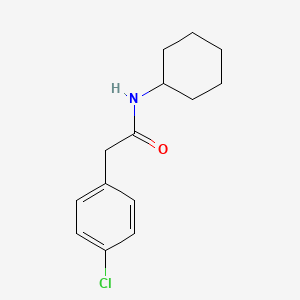

- Traditional NSAIDs, while effective, can cause gastrointestinal (GI) irritation, bleeding, and ulceration due to their inhibition of COX-1. However, some derivatives of this compound exhibit lower ulcerogenic and irritative effects on the GI mucosa compared to standard NSAIDs. This property makes them potentially useful for managing pain and inflammation without severe GI side effects .

- Researchers have explored the compound’s antioxidant properties. By inhibiting lipid peroxidation, it may protect cells from oxidative damage. This aspect could be relevant in various contexts, including neuroprotection and cardiovascular health .

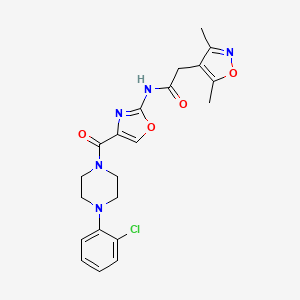

- Benzothiazole derivatives, including this compound, have been studied for their potential anticancer activity. Their ability to interfere with cancer cell growth, apoptosis, and angiogenesis makes them interesting candidates for further investigation in cancer therapy .

- Some benzothiazole derivatives exhibit antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. This compound’s unique structure may contribute to its antimicrobial potential .

- Benzothiazole-based compounds have applications in materials science and organic electronics. Their electronic properties make them suitable for use in organic semiconductors, light-emitting diodes (LEDs), and solar cells. Further research could explore the specific role of this compound in these applications .

Anti-Inflammatory and Analgesic Properties

Ulcerogenic and Gastrointestinal Mucosal Protection

Antioxidant and Lipid Peroxidation Inhibition

Anticancer Potential

Antimicrobial Activity

Materials Science and Organic Electronics

作用機序

Target of Action

The primary targets of 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Similar compounds, such as benzothiazole derivatives, have been reported to target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins .

Mode of Action

The exact mode of action of 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Related benzothiazole derivatives have been shown to inhibit the activity of cyclo-oxygenase enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

The biochemical pathways affected by 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Similar compounds have been reported to affect the cyclo-oxygenase pathway, which is involved in the biosynthesis of prostaglandins .

Result of Action

The molecular and cellular effects of 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Related compounds have been reported to have anti-inflammatory and analgesic activities .

将来の方向性

特性

IUPAC Name |

5-chloro-N-(4,6-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3N2OS2/c13-5-3-6(14)10-8(4-5)20-12(16-10)17-11(18)7-1-2-9(15)19-7/h1-4H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAQGFDYCANKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4,6-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718174.png)

![1-Cyclopentyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2718175.png)

![1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B2718178.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)

![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2718186.png)

![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2718191.png)

![2-[4-(1-Adamantyl)phenoxy]propanoic acid](/img/structure/B2718193.png)